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2-Fluoro-5'-deoxyadenosine -

2-Fluoro-5'-deoxyadenosine

Catalog Number: EVT-13956237
CAS Number:
Molecular Formula: C10H12FN5O3
Molecular Weight: 269.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Fluoro-5'-deoxyadenosine is a fluorinated nucleoside analog of adenosine, characterized by the substitution of a fluorine atom at the 2' position of the ribose sugar. This compound belongs to the class of organic compounds known as purine 2'-deoxyribonucleosides, which consist of a purine base linked to a deoxyribose sugar lacking a hydroxyl group at the 2' position. The chemical formula for 2-fluoro-5'-deoxyadenosine is C10H12FN5O3C_{10}H_{12}FN_5O_3, with an average molecular weight of approximately 269.23 g/mol .

Source and Classification

2-Fluoro-5'-deoxyadenosine is classified under purine nucleosides and is recognized for its potential applications in molecular biology and medicinal chemistry. It is primarily synthesized through various chemical methods that involve modifying existing nucleoside structures to introduce fluorine substituents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-fluoro-5'-deoxyadenosine typically involves several methodologies, including:

  1. Polymerase-Directed Synthesis: This method utilizes polymerases capable of incorporating fluorinated nucleotides into DNA strands. The incorporation of 2-fluoro-2'-deoxyadenosine into nucleic acids enhances stability against nuclease degradation, making it valuable for various applications in molecular diagnostics .
  2. Chemical Modification: Traditional synthetic routes may involve the use of fluorination reagents to introduce the fluorine atom at the desired position on the sugar moiety. Techniques such as oxidative desulfurization-fluorination have been explored to create 2'-fluoro modified nucleosides from precursor compounds .
  3. N-Glycosylation: This common strategy involves coupling a fluorinated sugar with a purine or pyrimidine base, facilitating the formation of nucleoside structures through glycosidic bond formation .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-fluoro-5'-deoxyadenosine can be represented by its IUPAC name: (2R,3S,5R)-5-(6-amino-2-fluoro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol. The compound features a ribose sugar ring with a hydroxymethyl group and an amino-substituted purine base .

Key structural data include:

  • Chemical Formula: C10H12FN5O3C_{10}H_{12}FN_5O_3
  • Molecular Weight: 269.23 g/mol
  • InChI Key: ZWPYUXAXLRFWQC-KVQBGUIXSA-N
  • SMILES Representation: [H][C@]1(O)CC@@(O[C@]1([H])CO)N1C=NC2=C(N)N=C(F)N=C12 .
Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 2-fluoro-5'-deoxyadenosine primarily revolves around its incorporation into nucleic acids and its stability against enzymatic degradation. The introduction of fluorine enhances resistance to nucleases, which is beneficial for applications in therapeutic settings and molecular diagnostics.

In biochemical contexts, reactions involving this compound may include:

  • Nucleotide Incorporation: The ability of polymerases to incorporate 2-fluoro-5'-deoxyadenosine into DNA strands, which can be monitored using techniques like MALDI mass spectrometry .
  • Fluorination Reactions: The compound can participate in reactions that involve further modifications or substitutions at different positions on the sugar or base moiety, depending on the synthetic strategy employed.
Mechanism of Action

Process and Data

The mechanism of action for 2-fluoro-5'-deoxyadenosine primarily relates to its role as a nucleotide analog in DNA synthesis. When incorporated into DNA, it can affect replication and transcription processes due to its altered structure compared to natural deoxyadenosine.

  1. Incorporation by Polymerases: The presence of fluorine alters the hydrogen bonding properties and sterics, potentially leading to reduced fidelity during DNA synthesis but increased resistance to exonucleases .
  2. Biological Impact: The incorporation of this compound can lead to changes in gene expression profiles or cellular responses due to its influence on DNA stability and structure.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 2-fluoro-5'-deoxyadenosine include:

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water, enhancing its utility in biological applications.
  • Purity: Commercial preparations often exceed 95% purity .

Relevant Data or Analyses

Studies have indicated that fluorinated nucleosides exhibit unique properties such as increased thermal stability and resistance to enzymatic degradation, making them suitable candidates for therapeutic applications .

Applications

Scientific Uses

The applications of 2-fluoro-5'-deoxyadenosine are diverse and include:

  1. Molecular Biology Research: Utilized in studies involving DNA synthesis where enhanced stability against nucleases is required.
  2. Therapeutic Development: Investigated as potential prodrugs or therapeutic agents due to their ability to modulate biological pathways through incorporation into genetic material.
  3. Diagnostics: Employed in developing diagnostic tools that leverage the unique properties of fluorinated nucleic acids for improved detection sensitivity .
Enzymatic Biosynthesis and Fluorinase Catalysis [1] [5] [8]

Fluorinase Enzymes in C–F Bond Formation: Streptomyces cattleya as a Model System

The fluorinase enzyme from Streptomyces cattleya (EC 2.5.1.63) represents nature’s only known machinery for forming aliphatic C–F bonds. This enzyme catalyzes the nucleophilic substitution of the 5'-sulfonium group in S-adenosyl-L-methionine (SAM) by fluoride ion, yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine. The fluorinase operates within a latent biosynthetic pathway that produces fluoroacetate and 4-fluorothreonine, two rare fluorometabolites. Homologs have been identified in Nocardia brasiliensis and Streptomyces sp. MA37, but S. cattleya remains the best-characterized system [1] [2] [6].

Structurally, the fluorinase is a homotrimer (32.2 kDa per monomer) arranged as a dimer of trimers. Each active site resides at the subunit interface, where SAM binds through hydrogen-bonding interactions with Asp-16, Tyr-77, and Ser-158. These residues position SAM for inline nucleophilic attack by fluoride [5] [6]. The enzyme’s unique ability to overcome fluoride’s strong hydration energy (ΔG° > 450 kJ/mol) involves a desolvation mechanism within a hydrophobic active site pocket, enabling fluoride to act as an effective nucleophile [4] [6].

Table 1: Natural and Engineered Fluorinases and Their Substrate Profiles

Source OrganismNatural SubstrateAccepted AnalogsRelative Activity vs. Native
Streptomyces cattleyaAdenosine2'-Deoxyadenosine10% (2'-d-FDA)
Nocardia brasiliensisAdenosineLimited data43% of S. cattleya activity
Engineered variants2'-Deoxyadenosine5'-DeoxyadenosineUnder investigation

Substrate Specificity and Kinetic Analysis of 5′-Fluorodeoxyadenosine Synthase

The fluorinase exhibits remarkable substrate plasticity. While its native substrate is adenosine, it efficiently processes 2'-deoxyadenosine to produce 2-fluoro-5'-deoxyadenosine (2'-d-FDA). Kinetic studies reveal a 10% relative activity for 2'-d-FDA synthesis compared to 5'-FDA, while the chloro analog 2'-d-ClDA shows ~50% activity due to chloride’s superior leaving-group ability [1] [8]. The enzyme’s kinetic parameters for SAM and fluoride are:

  • SAM: Km = 0.42 mM, Vmax = 1.28 U/mg
  • Fluoride: Km = 8.56 mM, Vmax = 1.59 U/mg [3]

Structural analyses (PDB: 2C5B) demonstrate that 2'-deoxyadenosine binding induces reorganization of hydrogen bonds. The 3'-OH forms bifurcated hydrogen bonds with Asp-16, compensating for the absent 2'-OH. This flexibility allows the ribose ring to adopt a puckered conformation (C–C–C–C torsion = 30.4°) instead of the planar conformation seen with adenosine (1° torsion). Crucially, catalysis proceeds efficiently despite this conformational change, indicating that ribose planarity is not essential for C–F bond formation [1] [5] [10].

Table 2: Kinetic Parameters for Fluorinase Substrates

SubstrateKm (mM)Vmax (U/mg)kcat (min⁻¹)Relative Efficiency
SAM0.421.280.06*100%
Fluoride (F⁻)8.561.590.06*100%
2'-DeoxyadenosineNot reportedNot reportedNot reported10% (vs. adenosine)
Chloride (Cl⁻)Higher than F⁻Lower than F⁻Not reported50% (2'-d-ClDA)

*Note: Turnover number (kcat) for fluoride is 0.06 min⁻¹ in S. cattleya, while N. brasiliensis fluorinase is 2.3-fold slower [2] [3] [6].

Mechanistic Insights into SAM-Dependent Fluorination Reactions

The fluorinase catalyzes an SN2-type reaction involving direct fluoride attack at C5' of SAM, with L-methionine as the leaving group. Isotope studies confirm inversion of configuration at C5', consistent with a bimolecular nucleophilic substitution mechanism. The reaction is reversible: incubating 5'-FDA with L-methionine regenerates SAM and fluoride. Remarkably, substituting L-methionine with L-selenomethionine accelerates the reverse reaction 6-fold due to selenium’s enhanced nucleophilicity [1] [6] [8].

Key residues orchestrating catalysis include:

  • Asp-16: Anchors the ribose 2'-OH/3'-OH via hydrogen bonds, positioning SAM for nucleophilic attack.
  • Tyr-77 and Ser-158: Stabilize the transition state through hydrogen bonding with the ribose ring.
  • Hydrophobic pocket: Composed of Ala-33, Val-42, and Trp-156, strips hydration shells from fluoride, enhancing its nucleophilicity [5] [6].

Transhalogenation is a unique application of this reversibility. When 2'-d-ClDA is incubated with the fluorinase and L-selenomethionine in the presence of fluoride, 2'-d-FDA forms via an arrested intermediate (2'-d-SeAM). This exploits chloride’s superior leaving-group ability in the reverse reaction and fluoride’s nucleophilicity in the forward step [1] [8].

Competitive Inhibition by S-Adenosyl-L-Homocysteine (SAH) and Analogues

SAH, the demethylated product of SAM, acts as a potent competitive inhibitor of the fluorinase (Ki = 29 μM). SAH binds the active site with high affinity due to structural mimicry of SAM, lacking only the S-methyl group. X-ray crystallography (PDB: 2CC2) confirms SAH adopts a near-identical conformation to SAM, forming hydrogen bonds with Asp-16 and Tyr-77 [3] [7].

Sinefungin, a natural SAM analog featuring a nucleoside-linked ornithine, shows weak inhibition due to steric and electronic mismatches in the methionine-binding subpocket. This underlines the specificity of the sulfonium-binding site [3] [6]. Inhibition kinetics reveal:

  • SAH: Competitive inhibition pattern; Ki 29 μM.
  • Sinefungin: Mixed inhibition; significantly weaker than SAH [3].

Table 3: Inhibitors of S. cattleya Fluorinase

InhibitorInhibition Constant (Ki)Mode of InhibitionStructural Basis
S-Adenosyl-L-homocysteine (SAH)29 μMCompetitiveIso-steric with SAM; lacks S-methyl group
SinefunginWeak (Not quantified)MixedMismatched methionine-binding pocket
5'-DeoxyadenosineNot reportedCompetitive (predicted)Lacks 5'-sulfonium but retains ribose binding

Properties

Product Name

2-Fluoro-5'-deoxyadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

JHHDPGPTPONLOU-UUOKFMHZSA-N

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O

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